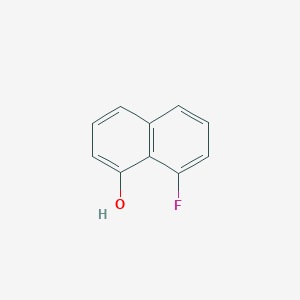

1-Fluoro-8-hydroxynaphthalene

Description

Significance of Fluorine in Organic Chemistry and Medicinal Chemistry

The profound effects of fluorination on a molecule's properties include:

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Introducing fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. nih.govrsc.org

Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, which affects its permeability across biological membranes. smolecule.comnih.gov Its strong electron-withdrawing nature also significantly impacts the acidity or basicity (pKa) of nearby functional groups, which can influence solubility and target binding. nih.gov

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. This can lead to a significant increase in the binding affinity and potency of a drug candidate. synchem.denih.gov

Conformational Control: The electronegativity and size of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target. smolecule.comnih.gov

Given these advantages, a substantial number of marketed drugs contain at least one fluorine atom. researchgate.net

Overview of Hydroxynaphthalene Scaffolds in Contemporary Research

The hydroxynaphthalene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. bohrium.com Naphthalene (B1677914) derivatives, including those with hydroxyl (-OH) groups, are present in numerous natural products and have been extensively used as starting points for the design of new therapeutic agents. bohrium.comresearchgate.net

Research has demonstrated that hydroxynaphthalene-based molecules exhibit a wide range of biological activities. For instance, derivatives of 2-hydroxynaphthalene-1-carboxanilide have been investigated for their antibacterial and antimycobacterial properties. bldpharm.com The 1,4-naphthoquinone (B94277) moiety, which can be derived from hydroxynaphthalenes, is found in natural anticancer compounds and serves as a template for designing new antineoplastic agents. bohrium.com Similarly, 1,8-dihydroxynaphthalene is a precursor in a biosynthetic pathway that produces antimicrobial compounds. researchgate.net The electronic properties of the hydroxynaphthalene system, such as in 3-hydroxy-1,8-naphthalimide, also make it a valuable scaffold for developing fluorescent probes and photoacids for biological imaging and sensing. rsc.org

Historical Context of 1-Fluoro-8-hydroxynaphthalene and Related Structures in Academic Investigations

The historical development of fluorinated aromatic compounds began in the late 19th and early 20th centuries. Key milestones include the first nucleophilic substitution of a halogen by fluoride (B91410) by Alexander Borodin in 1862 and the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the decomposition of diazonium salts. msu.edu The field expanded significantly during World War II with the need for chemically resistant materials for the Manhattan Project, which spurred the growth of industrial organofluorine chemistry. msu.edu

The synthesis of specific fluorinated naphthalenes followed these broader trends. For example, 1-fluoronaphthalene (B124137) can be prepared from 1-naphthylamine (B1663977) using the Schiemann reaction. chemistrysteps.com The direct fluorination of activated aromatic systems like naphthalene became more feasible with the development of modern electrophilic fluorinating agents in the latter half of the 20th century. nih.gov The synthesis of fluorinated naphthols, such as 2-fluoro-1-naphthol (B1620655), has been achieved through the direct electrophilic fluorination of 1-naphthol (B170400).

The specific compound This compound is a highly specialized research chemical. Its availability is often on a "synthesis on demand" basis, indicating it is not a common stock chemical but is prepared for specific research purposes. synchem.de While extensive historical documentation on this particular isomer is not prevalent in public literature, its structure suggests it would be synthesized for studies exploring the combined electronic and steric effects of fluorine and hydroxyl groups in a fixed peri-relationship on the naphthalene core. Such studies are crucial for fine-tuning the properties of molecules in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published, which is common for specialized, non-commercial research compounds. However, its basic physicochemical properties are known, and typical spectroscopic values can be inferred from the analysis of related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 383155-01-9 | |

| Molecular Formula | C₁₀H₇FO |

| Molecular Weight | 162.16 g/mol | |

Table 2: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for Hydroxynaphthalene Scaffolds

Note: The following are general, representative chemical shift (δ) ranges in ppm relative to TMS. Specific values for this compound would require experimental determination and would be influenced by the solvent and the specific electronic effects of the fluorine and hydroxyl groups.

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) |

| ¹H-NMR | Aromatic Protons (Ar-H) | 6.7 - 8.2 |

| Phenolic Proton (Ar-OH) | 4.5 - 10.0 (variable, broad) | |

| ¹³C-NMR | Aromatic Carbons (C-Ar) | 110 - 145 |

| Carbon bearing Hydroxyl group (C-OH) | 150 - 160 | |

| Carbon bearing Fluorine group (C-F) | 155 - 165 (displays C-F coupling) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUGLDZOLIXVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469461 | |

| Record name | 1-Fluoro-8-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383155-01-9 | |

| Record name | 1-Fluoro-8-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Fluoro 8 Hydroxynaphthalene and Analogues

Direct Fluorination Approaches to Naphthalene (B1677914) Systems

Direct fluorination of the naphthalene core is a primary strategy for the synthesis of fluoronaphthalenes. This can be achieved through either electrophilic or nucleophilic fluorination, each with its own set of reagents and mechanistic considerations.

Electrophilic Fluorination Techniques for Naphthalene Cores

Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic systems like naphthalenes. The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents on the naphthalene ring. For instance, the hydroxyl group in naphthols is a strong activating group and directs the incoming electrophile to the ortho and para positions.

The fluorination of 1-naphthol (B170400) with electrophilic fluorinating agents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, yields a mixture of 2-fluoro-1-naphthol (B1620655) and 4-fluoro-1-naphthol. acs.orgarkat-usa.org The reaction can be influenced by the choice of solvent and the addition of ionic liquids, which can enhance the reaction rate and influence the product distribution. acs.orgarkat-usa.org For example, the use of ionic liquids can lead to an acceleration of the fluorination of 1-naphthol. acs.org

Similarly, the electrophilic fluorination of 2-naphthol (B1666908) with Selectfluor™ results in the formation of 1-fluoro-2-naphthol. mdpi.com Mechanochemical methods, such as grinding, have also been explored for the electrophilic fluorination of naphthols, offering a solvent-free alternative. mdpi.com

The reaction conditions and the nature of the electrophilic fluorinating agent play a crucial role in the outcome of the reaction. A historical perspective on the development of N-F fluorinating agents highlights the evolution of reagents with improved handling and reactivity. sigmaaldrich.com

Table 1: Electrophilic Fluorination of Naphthol Derivatives

| Starting Material | Fluorinating Agent | Solvent/Conditions | Major Products | Yield (%) | Reference |

| 1-Naphthol | Selectfluor™ | EtOH, 40°C | 2-Fluoro-1-naphthol, 4-Fluoro-1-naphthol | Variable | acs.org |

| 1-Naphthol | Selectfluor™, [Bmim][OTf] | EtOH, 80°C | 2-Fluoro-1-naphthol, 4-Fluoro-1-naphthol, Difluorinated products | ~65 (total) | researchgate.net |

| 2-Naphthol | Selectfluor™ | Grinding, 2h | 1-Fluoro-2-naphthol | 9 | mdpi.com |

Nucleophilic Fluorination Methodologies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to introduce fluorine onto the naphthalene ring. This approach typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.com The leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to SN2 reactions but is a result of the rate-determining step being the initial nucleophilic attack rather than the leaving group departure. nih.govorgsyn.org

The synthesis of fluoronaphthalenes via nucleophilic fluorination can be challenging due to the high reactivity of the fluoride (B91410) ion and its tendency to promote side reactions. However, the use of ionic liquids has been shown to promote nucleophilic fluorination reactions of naphthalene derivatives. For example, the fluorination of 2-(3-methanesulfonyloxypropyl)naphthalene with cesium fluoride (CsF) is significantly accelerated in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). chemicalbook.com

In the context of synthesizing fluorinated hydroxynaphthalenes, a nucleophilic approach could involve the displacement of a suitable leaving group on a dihydroxynaphthalene derivative. The success of such a reaction would depend on the relative positions of the hydroxyl groups and the leaving group, as well as the reaction conditions. The intramolecular nucleophilic substitution of alkyl fluorides with oxygen nucleophiles has been demonstrated, suggesting that under the right conformational arrangement, a hydroxyl group could displace a fluorine atom, although this is generally a difficult transformation. smolecule.com

Convergent and Linear Synthetic Routes to Substituted Naphthalenes

Convergent and linear syntheses provide greater control over the final substitution pattern of the naphthalene product. These multi-step sequences involve the gradual construction of the desired molecule through the introduction of functional groups and the formation of the naphthalene ring system.

Introduction of Hydroxyl Functionalities in Fluoronaphthalene Scaffolds

The introduction of a hydroxyl group onto a pre-existing fluoronaphthalene core is a key step in the synthesis of compounds like 1-fluoro-8-hydroxynaphthalene. One of the documented methods for this transformation is through biochemical oxidation. The metabolism of 1-fluoronaphthalene (B124137) by the fungus Cunninghamella elegans has been shown to produce several hydroxylated metabolites, including 1-fluoro-8-hydroxy-5-tetralone, which can be a precursor to this compound. medchemexpress.com This highlights a biocatalytic approach to achieve specific hydroxylation.

From a purely synthetic standpoint, the introduction of a hydroxyl group can be achieved through various methods. One common strategy involves the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. For instance, the synthesis of this compound could potentially be achieved by starting with 8-fluoro-1-naphthylamine. This precursor can be synthesized from 1,8-diaminonaphthalene, which is converted to 1H-naphtho[1,8-de] researchgate.netnih.govkisti.re.krtriazine and then treated with hydrogen fluoride-pyridine to yield 8-fluoro-1-naphthylamine. researchgate.netresearchgate.net The subsequent diazotization of this amine and reaction with water would introduce the hydroxyl group at the 8-position.

Another general approach is the nucleophilic substitution of a suitable leaving group on the fluoronaphthalene ring with a hydroxide (B78521) source. However, nucleophilic aromatic substitution of an unactivated C-X bond with a hydroxyl group is generally challenging.

Annulation and Ring-Closing Strategies for Naphthalene Ring Formation

The construction of the naphthalene ring system itself is a fundamental aspect of many synthetic routes. Annulation and ring-closing reactions are powerful tools for this purpose, allowing for the formation of the bicyclic aromatic core from simpler precursors.

One notable strategy is Ring-Closing Metathesis (RCM), which has been employed in the synthesis of substituted naphthalenes. researchgate.netresearchgate.net This method typically involves the cyclization of a diene precursor using a ruthenium or molybdenum catalyst, followed by an aromatization step to form the naphthalene ring. nih.gov For example, a novel synthesis of substituted naphthalenes has been developed via a Claisen rearrangement and an RCM reaction. kisti.re.kr

Other annulation strategies include the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring, which can then be aromatized. Furthermore, transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition of benzyne (B1209423) intermediates with alkynes, provide a convenient route to substituted naphthalenes. nih.gov Gold-catalyzed 6-endo-dig carbocyclization of an alkyne with a pendent diazo group has also been reported as an expeditious method for synthesizing multi-functionalized naphthalenes under mild conditions. nih.gov

Table 2: Selected Ring-Closing and Annulation Strategies for Naphthalene Synthesis

| Reaction Type | Key Reagents/Catalysts | Precursors | Reference |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's catalyst | Dienes | researchgate.netresearchgate.net |

| [2+2+2] Cycloaddition | Transition metal catalysts | Benzyne and alkynes | nih.gov |

| Gold-Catalyzed Carbocyclization | Gold catalysts | Alkynes with diazo groups | nih.gov |

| Claisen Rearrangement/RCM | - | Isovanillin derivatives | kisti.re.kr |

Advanced Synthetic Techniques for Fluorinated Hydroxynaphthalene Derivatives

Modern organic synthesis has seen the development of advanced techniques that offer greater efficiency, selectivity, and functional group tolerance. These methods are particularly valuable for the construction of complex molecules like polyfunctionalized naphthalenes.

Gold-catalyzed aromatization reactions have emerged as a powerful tool for the synthesis of naphthalenes with diverse functional groups, including hydroxyl moieties. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for late-stage functionalization.

Another innovative approach is the dearomative syn-dihydroxylation of naphthalenes using a biomimetic iron catalyst. nih.gov This method allows for the direct introduction of two hydroxyl groups across one of the double bonds of the naphthalene ring, breaking its aromaticity and creating a diol that can be further functionalized. While this method does not directly produce this compound, it represents an advanced strategy for creating highly functionalized naphthalene scaffolds that could potentially be converted to the target molecule.

The synthesis of polyfunctionalized naphthalenes can also be achieved through heteroatom-promoted propargyl-allenyl isomerization and electrocyclization reactions. acs.org These cascade reactions allow for the efficient construction of complex aromatic systems from simple starting materials.

Furthermore, the development of novel reagents and catalytic systems continues to expand the toolbox for synthetic chemists. For example, the use of PhenoFluorMix™ for the deoxyfluorination of phenols provides a practical method for nucleophilic arene fluorination. fishersci.co.uk While not a direct synthesis of the target compound, such advancements in fluorination chemistry are crucial for the development of new routes to fluorinated aromatic compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of fluoronaphthalene derivatives. oatext.comdoi.org This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. oatext.comcem.com

A notable application of this technology is in the Ullmann condensation reaction. For instance, the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives has been achieved through a microwave-assisted copper(0)-catalyzed Ullmann reaction. nih.gov In a specific protocol, 8-chloro-1-naphthalenesulfonic acid was reacted with various anilines in the presence of elemental copper under microwave irradiation at 100°C for 1.5 hours. nih.gov This method demonstrated good to excellent yields for substrates with electron-donating groups, although lower yields were observed for those with electron-withdrawing groups. nih.gov The tolerance of hydroxyl groups was also noted, though the formation of 8-hydroxynaphthalene-1-sulfonic acid as a side product can occur when water is used as the solvent. nih.gov

Another example involves the microwave-assisted synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, where various aldehydes were condensed with β-naphthol under solvent-free conditions using methanesulfonic acid as a catalyst. mathnet.ru This protocol highlights the efficiency of microwave heating, with some reactions completing in as little as one minute. mathnet.ru

The advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Significant reduction in reaction time compared to conventional heating. oatext.comcem.com

Higher Yields: Often leads to improved product yields. doi.org

Cleaner Reactions: Can minimize the formation of byproducts. doi.org

Energy Efficiency: Provides a more energy-efficient heating method. mdpi.com

Transition Metal-Catalyzed Coupling Reactions in Fluoronaphthalene Synthesis

Transition metal-catalyzed reactions are fundamental in the synthesis of functionalized aromatic compounds, including fluoronaphthalenes. nih.govsioc-journal.cn These methods offer high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com

Ullmann Coupling:

The Ullmann reaction, traditionally involving the copper-mediated coupling of two aryl halides to form a biaryl, is a classic method in organic synthesis. byjus.comiitk.ac.inwikipedia.org Modern variations of the Ullmann-type reaction include copper-catalyzed nucleophilic aromatic substitution between various nucleophiles and aryl halides. byjus.com While historically plagued by harsh reaction conditions, the Ullmann reaction has seen a revival due to the development of improved catalytic systems. wikipedia.org For example, a copper(0)-catalyzed Ullmann reaction assisted by microwave irradiation has been successfully used to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.gov This reaction proceeds under relatively mild conditions and demonstrates tolerance for various functional groups. nih.gov

Copper-Catalyzed Reactions:

Copper catalysis is widely employed in the synthesis of fluorinated compounds. mdpi.com Copper-catalyzed methods have been developed for the fluorination of aryl silanes to produce fluoroarenes using KHF₂ as the fluoride source under mild conditions. nih.gov This approach exhibits high functional group tolerance. nih.gov Furthermore, copper-catalyzed cross-coupling reactions are utilized in the synthesis of diamino-substituted naphthalenes and in the difluoroalkylation of naphthalenes. thieme-connect.commdpi.com Mechanistic studies suggest that these reactions can proceed through a single-electron-transfer (SET) mechanism. acs.org

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for a variety of coupling reactions, including those used to synthesize naphthalene derivatives. thieme-connect.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds between a naphthalene core and other aryl groups. smolecule.com These reactions typically offer high yields and good functional group tolerance. thieme-connect.com Other palladium-catalyzed reactions used in naphthalene synthesis include the Heck reaction, Hiyama coupling, and Sonogashira coupling. wikipedia.org

Interactive Data Table: Comparison of Catalytic Methods for Fluoronaphthalene Synthesis

| Method | Catalyst | Typical Temperature (°C) | General Yield (%) | Key Features | Reference |

| Ullmann Coupling | Copper | >200 (classic), ~100 (microwave) | Moderate to Good | Couples aryl halides; modern variants have milder conditions. | byjus.com, nih.gov |

| Suzuki-Miyaura | Palladium | ~80 | High | Couples boronic acids with halides; high functional group tolerance. | smolecule.com |

| Copper-Catalyzed Fluorination | Copper(II) triflate | Mild | Moderate to Good | Fluorinates arylsilanes with KHF₂; good functional group tolerance. | nih.gov |

Chemo- and Regioselective Synthesis of Fluorinated Naphthalene Analogues

The precise control of substituent placement on the naphthalene ring is crucial for tailoring the properties of the final compound. Chemo- and regioselective synthetic methods aim to achieve this control, directing reactions to a specific functional group or position on the molecule.

The synthesis of substituted naphthalenes often involves strategies that exhibit high chemo- and regioselectivity. thieme-connect.com For instance, the reaction of N-acetanilides with diarylacetylenes in the presence of a palladium catalyst has been reported to produce substituted naphthalenes with excellent yields and selectivity. thieme-connect.com Similarly, indium(III)-catalyzed cationic cyclization of 1,1-difluoroallenes provides a regioselective route to 1-fluoronaphthalenes. oup.com

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of functional groups onto aromatic rings, including (poly)fluoroarenes. acs.orgnih.gov The fluorine atom can act as a directing group, enhancing the reactivity of the C-H bonds at the ortho position. acs.orgnih.gov This ortho-fluorine-directed C-H activation has been utilized in various transformations, including borylation, allylation, and the formation of carbon-oxygen, carbon-halogen, and carbon-nitrogen bonds. acs.orgacs.orgnih.gov

For example, the cobalt-catalyzed borylation of 1-fluoro-3-trifluoromethylbenzene shows a high preference for the ortho position to the fluorine atom. nih.gov This selectivity is attributed to the formation of a stronger cobalt-carbon bond at the ortho position due to the influence of the adjacent fluorine. nih.gov

Sustainable and Green Chemistry Approaches in Fluoronaphthalene Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. ijnc.irejcmpr.com Green chemistry principles, such as waste minimization, the use of renewable resources, and the avoidance of hazardous substances, are increasingly being applied to the synthesis of fluoronaphthalene and its analogues. doi.orgijnc.ir

Key green chemistry approaches in this field include:

Solvent-Free Reactions: Conducting reactions without a solvent, often with the aid of microwave irradiation or mechanochemical methods like ball milling, can eliminate toxic solvent waste. oatext.comsmolecule.com For example, the synthesis of α,β-unsaturated compounds has been achieved under solvent-free microwave conditions. oatext.com

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is encouraged. doi.org Water has been used as a solvent in the microwave-assisted synthesis of ANS derivatives, although it can sometimes lead to side reactions. nih.gov

Catalysis: The use of catalysts, particularly those that are efficient and can be recycled, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. ijnc.ir Both transition metal catalysis and biocatalysis are key areas of development. ijnc.ir

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a key principle. acs.org

Energy Efficiency: Microwave-assisted synthesis is an example of a more energy-efficient technology compared to conventional heating methods. mdpi.com

A patent for the preparation of 1-fluoronaphthalene describes a method aimed at being environmentally friendly and having high atom economy. google.com This process involves a diazotization reaction followed by a substitution and thermal decomposition, with a focus on solvent exchange dehydration to reduce side reactions and improve yield. google.com

The development of sustainable synthetic routes is crucial for the future of chemical manufacturing, including the production of specialized chemicals like this compound. dataintelo.com

Computational Chemistry and Theoretical Modeling of 1 Fluoro 8 Hydroxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1-fluoro-8-hydroxynaphthalene, DFT would be employed to calculate a variety of properties. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. youtube.com These calculations can reveal the effects of the fluorine and hydroxyl substituents on the naphthalene (B1677914) ring system.

Furthermore, DFT is used to compute electronic properties such as ionization potential, electron affinity, and the distribution of electron density, which helps in understanding the molecule's stability and reaction sites. nist.gov The calculated energies from DFT can also provide insights into the thermodynamics of potential reactions involving this compound.

Ab initio Methods in Electronic Structure and Energetics

Ab initio methods are based on first principles of quantum mechanics without the use of experimental parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. For this compound, these methods would be used to obtain highly accurate energies and electronic structures. nih.gov While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results from other methods. They are particularly useful for studying energetics, such as conformational energies and reaction barriers, with high precision.

Molecular Orbital Analysis (HOMO/LUMO) and Chemical Potentials

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. irjweb.com For this compound, the energy and spatial distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, as this is where the most loosely held electrons reside. Conversely, the LUMO's energy and location would indicate the sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally suggests a more reactive molecule. From the HOMO and LUMO energies, various chemical potentials and reactivity descriptors can be calculated, as shown in the table below. irjweb.comresearchgate.net

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the electrophilic power of a molecule. |

This table outlines the key global reactivity descriptors that can be derived from HOMO and LUMO energies, providing a quantitative basis for predicting the chemical behavior of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would be used to explore its conformational landscape. This is particularly relevant for understanding the orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding with the nearby fluorine atom. By simulating the molecule's motion, researchers can identify the most stable conformers and the energy barriers between them. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water), one can observe how it interacts with solvent molecules, providing insights into its solubility and solvation dynamics. These simulations can reveal the nature of hydrogen bonding and other non-covalent interactions that govern its behavior in a condensed phase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.org

For this compound, a QSAR study would involve correlating its structural or computationally derived descriptors (e.g., electronic properties from DFT, molecular shape, hydrophobicity) with a specific biological activity. Similarly, a QSPR study would aim to predict physical properties like boiling point, solubility, or partition coefficient. wikipedia.org These models are built using a dataset of related compounds with known activities or properties. Once validated, these models can be used to predict the behavior of new or untested molecules, aiding in the design of compounds with desired characteristics.

Predictive Modeling of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures, which is crucial for identifying and characterizing molecules.

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, 19F). These predictions are highly sensitive to the electronic environment of each nucleus and are an invaluable tool for structure elucidation and confirmation. nih.govnih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic (UV-Vis) absorption spectra. mdpi.com By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax), which is a key characteristic of a molecule's interaction with light. mdpi.com

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| Infrared (IR) / Raman | DFT | Vibrational Frequencies, Intensities |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Chemical Shifts (δ), Coupling Constants (J) |

| Ultraviolet-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Excitation Energies, Wavelength of Max. Absorption (λmax) |

This table summarizes the primary computational methods used to predict the spectroscopic signatures of this compound, aiding in its experimental identification and characterization.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 1-Fluoro-8-hydroxynaphthalene. These methods measure the vibrational transitions within a molecule, which are unique and create a characteristic "fingerprint."

FT-IR Spectroscopy operates on the principle of infrared radiation absorption by a molecule at frequencies corresponding to its natural vibrational modes. For this compound, the FT-IR spectrum is expected to prominently feature bands indicative of its key functional groups. A broad absorption band would be anticipated in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. The C-F stretching vibration would likely appear as a strong band in the 1000-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring should produce a series of sharp peaks between 1400 and 1600 cm⁻¹.

Raman Spectroscopy provides complementary information based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of the naphthalene core in this compound would be expected to yield strong Raman signals. The combination of both techniques provides a more complete vibrational analysis of the molecule.

Table 1: Predicted Vibrational Spectroscopy Data for this compound This table presents expected vibrational frequencies based on the compound's structure. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) | Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 (Sharp) | Strong |

| Aromatic Ring | C=C Stretch | 1400-1600 (Multiple Sharp Bands) | Strong |

| Fluoro (-F) | C-F Stretch | 1000-1250 (Strong) | Moderate |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic transitions within this compound. These techniques provide insights into the molecule's conjugation, chromophore system, and potential as a fluorophore.

The UV-Vis absorption spectrum of naphthalene-based compounds typically exhibits characteristic bands arising from π-π* transitions within the aromatic system. For this compound, the introduction of the hydroxyl (-OH) and fluoro (-F) groups is expected to modify the electronic structure and thus the absorption profile compared to unsubstituted naphthalene. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Naphthalene derivatives are well-known for their fluorescent properties. The emission spectrum of this compound would be expected to be a near mirror image of its absorption spectrum, with the emission occurring at a longer wavelength (a phenomenon known as Stokes shift).

Solvatochromism describes the change in the position of a compound's UV-Vis absorption bands with a change in the polarity of the solvent. Similarly, fluorosolvatochromism refers to the solvent-dependent shift in fluorescence emission spectra. These effects arise from differential solvation of the ground and excited electronic states of the molecule. For a polar fluorophore like this compound, which possesses a hydrogen-bond-donating hydroxyl group, significant solvatochromic shifts are anticipated. In polar protic solvents, the formation of hydrogen bonds can stabilize the excited state to a greater extent than the ground state, leading to a red shift in the emission maximum. Analyzing these shifts provides valuable information about the charge distribution in the molecule's excited state.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These parameters are crucial for evaluating the performance of a fluorophore in various applications. The quantum yield and lifetime of this compound would be influenced by factors such as solvent, temperature, and the presence of quenchers. Naphthalene derivatives can exhibit a wide range of quantum yields, and the specific values for this compound would require experimental determination using established comparative or absolute methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would reveal the number of distinct hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the naphthalene core. The carbons directly attached to the electron-withdrawing fluorine and oxygen atoms would be significantly shifted downfield.

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a signal corresponding to the single fluorine atom, providing information about its electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents estimated chemical shifts (ppm) relative to TMS in a non-polar solvent like CDCl₃. Actual experimental values may vary.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.1 - 7.3 | Doublet of doublets |

| H-3 | ~7.4 - 7.6 | Triplet |

| H-4 | ~7.8 - 8.0 | Doublet |

| H-5 | ~7.5 - 7.7 | Doublet |

| H-6 | ~7.3 - 7.5 | Triplet |

| H-7 | ~7.0 - 7.2 | Doublet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₁₀H₇FO), the molecular weight is 162.16 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 162. The fragmentation pattern provides structural clues. Aromatic systems like naphthalene are relatively stable, often resulting in an intense molecular ion peak. Common fragmentation pathways could include the loss of small, stable molecules or radicals. For instance, the loss of a hydrogen atom (M-1), or the loss of carbon monoxide (CO) from the ring structure after rearrangement, is a plausible fragmentation pathway for phenolic compounds. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., RP-HPLC)

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for assessing the purity of this compound and identifying any process-related impurities or degradation products.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A typical method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. A UV detector would be used for monitoring the elution, as the naphthalene ring system is a strong chromophore. By developing a validated HPLC method, one can quantify the purity of the compound and detect impurities at very low levels, which is critical for ensuring material quality.

X-ray Diffraction Studies for Solid-State Structural Characterization

As of this writing, a detailed single-crystal X-ray diffraction study specifically for this compound has not been reported in publicly accessible crystallographic databases. Consequently, precise experimental data on its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles, are not available.

However, based on extensive X-ray diffraction studies of other peri-substituted naphthalenes, key structural features of this compound in the solid state can be predicted with a high degree of confidence. acs.orgnih.govnih.gov The defining characteristic of molecules with substituents at the 1 and 8 positions of the naphthalene core is the steric strain and potential for interaction between these groups due to their close proximity. nih.govnih.gov

In the case of this compound, the presence of a hydroxyl group (-OH) and a fluorine atom (-F) at these positions would almost certainly result in the formation of a strong intramolecular hydrogen bond (O-H···F). This type of interaction is a well-documented phenomenon in structural chemistry and significantly influences molecular conformation and crystal packing. The hydrogen bond would create a stable six-membered ring, constraining the substituents and a portion of the naphthalene ring in a nearly planar arrangement.

Future X-ray diffraction analysis would be invaluable to confirm these expected structural characteristics and to provide precise quantitative data on the geometry of the intramolecular hydrogen bond and any ring distortions.

Biological Activities and Mechanistic Studies of 1 Fluoro 8 Hydroxynaphthalene Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of hydroxynaphthalenes and related compounds have demonstrated notable activity against a spectrum of microbial pathogens, including drug-resistant strains. The introduction of halogens and other functional groups to the naphthalene (B1677914) scaffold can significantly influence their biological potency.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The challenge of antibiotic resistance has spurred the search for new compounds effective against resilient bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). Research into chlorinated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to hydroxynaphthalenes, has shown promising results. One particular derivative, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, demonstrated significant antistaphylococcal activity, with minimum inhibitory concentrations (MICs) as low as 0.37 µM. iapchem.org This compound was found to be equally effective against clinical isolates of MRSA. iapchem.org

Another class of related compounds, 8-hydroxyquinoline (B1678124) derivatives, has also been evaluated for anti-MRSA activity. The 8-O-prenyl derivative of 8-hydroxyquinoline exhibited enhanced inhibitory activity against MRSA. researchgate.netnih.gov Furthermore, 5,7-dichloro-8-hydroxy-2-methylquinoline showed potent activity against MRSA with a MIC value of 1.1 µM. researchgate.netnih.gov These findings underscore the potential of halogenated hydroxynaphthalene and analogous structures in combating MRSA.

Table 1: In Vitro Activity of Naphthalene-Related Derivatives against MRSA

| Compound Class | Specific Derivative | Strain(s) | MIC |

|---|---|---|---|

| Chlorinated 1-hydroxynaphthalene-2-carboxanilides | N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Clinical MRSA isolates | 0.37 µM |

| 8-Hydroxyquinoline Derivatives | 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 µM |

Antimycobacterial Properties

The search for novel treatments for tuberculosis and other mycobacterial infections is a global health priority. Halogenated compounds, particularly those containing fluorine, are of significant interest in the development of antitubercular agents. researchgate.netexlibrisgroup.com Studies on 8-hydroxyquinoline derivatives have revealed their potential against Mycobacterium species. Specifically, 5,7-dichloro-8-hydroxy-2-methylquinoline was found to have a high inhibitory potential against Mycobacterium tuberculosis, with a MIC value of 0.1 µM. researchgate.netnih.gov This highlights the importance of the 8-hydroxy group and halogenation for antimycobacterial activity. researchgate.netnih.gov

Table 2: Antimycobacterial Activity of 8-Hydroxyquinoline Derivatives

| Derivative | Target Organism | MIC |

|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium smegmatis | 1.56 µM |

Antibiofilm Activity and Inhibition Mechanisms

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Compounds that can inhibit biofilm formation or eradicate established biofilms are therefore of great interest. Research on 8-hydroxyquinoline derivatives has shown that these compounds can inhibit biofilm formation by Mycobacterium smegmatis and Staphylococcus aureus. researchgate.netnih.gov The 8-O-prenyl derivative of 8-hydroxyquinoline displayed a notable selectivity for the biofilm phenotype. researchgate.netnih.gov The mechanism of antibiofilm agents can vary, but often involves the disruption of signaling pathways that regulate biofilm development or interference with the integrity of the biofilm matrix. nih.gov

Antibiotic-Modulating and Synergistic Effects

A promising strategy to combat antibiotic resistance is the use of compounds that can enhance the efficacy of existing antibiotics. Studies on 1,8-naphthyridine (B1210474) derivatives, which share a bicyclic aromatic structure, have shown that while they may not possess direct antibacterial activity, they can potentiate the effects of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.govresearchgate.net When used in combination with antibiotics like norfloxacin (B1679917) and ofloxacin, these derivatives led to a significant decrease in the MIC of the antibiotics against strains of E. coli and S. aureus. nih.govresearchgate.net This synergistic effect is thought to be related to the inhibition of bacterial resistance mechanisms, such as efflux pumps. nih.govresearchgate.net

Anticancer and Antitumor Potential

Naphthalene-based compounds have been extensively investigated for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and various derivatives have been shown to exhibit cytotoxic and antiproliferative effects against cancer cells.

Antiproliferative and Cytotoxic Effects on Various Cancer Cell Lines

The antiproliferative activity of naphthalene derivatives has been demonstrated across a range of cancer cell lines. For instance, novel naphthalene-substituted triazole spirodienones have shown potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC50 values in the sub-micromolar range. nih.gov One of the most active compounds exhibited an IC50 of 0.03 µM against MDA-MB-231 cells. nih.gov

Lipophilic fluoroquinolones with a halogenated aniline (B41778) moiety at the C-7 position have also demonstrated significant antiproliferative activity. nih.gov A reduced FQ derivative showed substantial activity against colorectal cancer cell lines, with IC50 values of 0.84 µM and 1.6 µM against HCT116 and HT29 cells, respectively. nih.gov These studies indicate that modifications to the naphthalene scaffold can lead to potent and selective anticancer agents.

Table 3: Cytotoxic Effects of Naphthalene Derivatives on Various Cancer Cell Lines

| Compound Class | Specific Derivative | Cell Line | IC50 Value |

|---|---|---|---|

| Naphthalene-substituted triazole spirodienones | Lead Compound | MDA-MB-231 (Breast Cancer) | 0.03 µM |

| Naphthalene-substituted triazole spirodienones | Lead Compound | HeLa (Cervical Cancer) | 0.07 µM |

| Naphthalene-substituted triazole spirodienones | Lead Compound | A549 (Lung Cancer) | 0.08 µM |

| Lipophilic Fluoroquinolones | Reduced FQ 4b | HCT116 (Colorectal Cancer) | 0.84 µM |

| Lipophilic Fluoroquinolones | Reduced FQ 4b | HT29 (Colorectal Cancer) | 1.6 µM |

Molecular Mechanisms of Cytotoxicity (e.g., DNA Interaction, Reactive Oxygen Species Production, Enzyme Inhibition)

The cytotoxic effects of hydroxynaphthalene derivatives are multifaceted, involving several molecular mechanisms. The toxicity of 1-Hydroxynaphthalene, a parent compound, is thought to be mediated by its metabolic conversion to 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). atamanchemicals.com These metabolites can exert cellular damage through two primary pathways. Firstly, they can covalently bind to essential cellular macromolecules, disrupting their function. Secondly, they can undergo a one-electron reduction to form naphthosemiquinone radicals. atamanchemicals.com These radicals can participate in redox cycling with molecular oxygen, leading to the generation of reactive oxygen species (ROS), which in turn cause oxidative stress and damage to cellular components. atamanchemicals.com

Studies on rat hepatocytes exposed to 1-Hydroxynaphthalene and its naphthoquinone metabolites revealed a dose-dependent toxicity. atamanchemicals.com This was accompanied by a significant decrease in intracellular glutathione (B108866) (GSH), a key antioxidant, which occurred before the onset of cell death. atamanchemicals.com The depletion of GSH suggests that the cells' antioxidant defenses are overwhelmed, contributing to the cytotoxic effect. Furthermore, some novel fluorinated aminopterin (B17811) analogues have demonstrated cytotoxicity against various cancer cell lines, such as mouse leukemia L1210 and human stomach cancer HuTu80 cells, primarily through enzyme inhibition. nih.gov For instance, 3'-fluoroaminopterin (B1664136) was found to be twice as toxic as the parent compound, aminopterin, in these cell lines. nih.gov

Inhibition of DNA Topoisomerase II and DNA Gyrase

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them key targets for cancer therapy. nih.govmdpi.com Derivatives of the naphthalene scaffold have shown significant potential as inhibitors of these enzymes. Topoisomerase II (Topo II) inhibitors function by interfering with the enzyme's ability to break and reseal double-stranded DNA, leading to DNA damage and triggering apoptosis in cancer cells. semanticscholar.org Certain 1,8-naphthalimide (B145957) derivatives have been identified as potent Topo II inhibitors. mdpi.com These compounds were shown to suppress the growth of glioblastoma multiforme (GBM) cells by inhibiting Topo II activity, which resulted in DNA damage and the induction of apoptosis. mdpi.com Similarly, novel phthalazine (B143731) derivatives have been designed to act as Topo II inhibitors and DNA intercalators, demonstrating potent cytotoxic activity against various cancer cell lines. nih.gov

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for DNA replication and a validated target for antibacterial agents. mdpi.comresearchgate.net Fluoroquinolones are a well-known class of antibiotics that target DNA gyrase. nih.gov Research into new antibacterial agents has led to the synthesis of novel fluoroquinolone derivatives, such as 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govresearchgate.netnaphthyridine-3-carboxylic acid derivatives, which have shown potent inhibition of E. coli DNA gyrase. nih.gov The mechanism involves stalling the catalytic cycle of the enzyme at the DNA cleavage step, which disrupts cellular functions and leads to bacterial death. nih.gov

Research in Glioma Treatment

Malignant gliomas, such as glioblastoma multiforme (GBM), are aggressive central nervous system tumors with poor prognoses, necessitating the search for new therapeutic agents. nih.goveurekalert.org Derivatives of hydroxynaphthalene have emerged as promising candidates in this area. A study focusing on an 8-hydroxynaphthalene-1,4-dione derivative, 2-(2,4-dihydroxyphenyl)-8-hydroxy-1,4-naphthoquinone, identified it as a potent cytotoxic agent against glioma cells. nih.govresearchgate.net This compound was found to induce apoptotic cell death in human glioma cell lines, with its activity linked to a redox mechanism. researchgate.net

Furthermore, novel 1,8-naphthalimide derivatives have been investigated for their efficacy against GBM. mdpi.com Two such compounds exhibited significant antiproliferative activity, induced apoptosis, and inhibited the formation of new tumor stem cells in vitro. mdpi.comeurekalert.org Their mechanism of action was linked to the inhibition of DNA topoisomerase II, leading to DNA damage. mdpi.com One of the compounds also demonstrated significant tumor growth suppression in a human GBM xenograft mouse model, with an efficacy comparable to the standard chemotherapy drug temozolomide, suggesting its potential as a novel anti-GBM agent. mdpi.com

Photosynthetic Electron Transport (PET) Inhibition

Derivatives of hydroxynaphthalene, particularly halogenated carboxanilides, have been extensively studied as potent inhibitors of photosynthetic electron transport (PET). nih.govnih.gov This activity is of significant interest for the development of new herbicides, as over half of the commercial herbicides act by reversibly binding to and inhibiting photosystem II (PS II). nih.gov The inhibition of PET disrupts the flow of electrons from water to plastoquinone (B1678516), which in turn blocks CO2 fixation and ATP production, ultimately leading to plant death. nih.govnih.gov

Studies on various series of halogenated 1-hydroxynaphthalene-2-carboxanilides and 2-hydroxynaphthalene-1-carboxanilides have shown that their PET-inhibiting activity is influenced by the type, number, and position of substituents on the anilide ring. nih.govresearchgate.net Factors such as lipophilicity and the electronic properties of the substituents play a crucial role in determining the inhibitory potency, which is typically expressed as an IC50 value (the concentration required to cause 50% inhibition). nih.govnih.gov For example, 1-hydroxy-N-phenylnaphthalene-2-carboxamides substituted with 3,5-dichloro- and 3,4,5-trichloro- groups were among the most potent inhibitors identified in one study. nih.gov

| Compound | Substituent (R) | IC50 (µM) | Lipophilicity (log P) |

| 1 | 3,5-dichloro | 5.2 | 6.28 |

| 2 | 4-bromo-3-chloro | 6.7 | 6.26 |

| 3 | 2,5-dibromo | 7.6 | 6.36 |

| 4 | 3,4,5-trichloro | 8.0 | 6.55 |

| 5 | 3-chloro | 7.9 | 5.14 |

| 6 | 2-bromo | 61.9 | 5.09 |

| 7 | 2,6-dichloro | 100.5 | 5.56 |

| 8 | 2,4,5-trichloro | 153.2 | 6.36 |

| Data sourced from research on halogenated 1-hydroxynaphthalene-2-carboxanilides. nih.gov |

Specific Inhibition of Photosystem II in Chloroplasts

The primary site of action for hydroxynaphthalene-based PET inhibitors is within Photosystem II (PS II) of the chloroplast thylakoid membranes. nih.govresearchgate.net These compounds act similarly to herbicides like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) by binding to the QB-binding niche on the D1 protein of the PS II complex. nih.govnih.govredalyc.org This binding event blocks the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.govredalyc.org

Fluorescence spectroscopy studies have confirmed this mechanism. The interaction of these inhibitors with chlorophyll (B73375) a molecules in the pigment-protein complexes of PS II leads to changes in chlorophyll fluorescence emission. nih.govresearchgate.net Experiments using spinach chloroplasts have shown that the inhibitory site is located on the acceptor side of PS II, specifically between the primary electron donor P680 and the plastoquinone QB. nih.govresearchgate.net This specific inhibition disrupts the entire photosynthetic process, validating the potential of these compounds as herbicides. nih.gov

Anti-inflammatory and Analgesic Activities

Naphthalene derivatives have been investigated for their potential therapeutic benefits as anti-inflammatory and analgesic agents. nih.govresearchgate.net Research has involved the synthesis of novel naphthalene derivatives incorporating different chemical moieties to evaluate their pharmacological activities. nih.gov In one study, various alpha- and beta-aminonaphthalene derivatives were synthesized and screened for acute anti-inflammatory and analgesic effects. nih.gov Certain compounds from this series exhibited potent anti-inflammatory activity, comparable to standard drugs like phenylbutazone (B1037) and naproxen. nih.gov

The analgesic properties of naphthalene-based compounds have also been demonstrated. Derivatives of 1,8-naphthalimide and 1,4,5,8-naphthalenediimide produced significant inhibition of acetic acid-induced abdominal constrictions in mice, a standard model for analgesia. nih.gov In this assay, the cyclic imide derivatives were found to be substantially more potent than common analgesics like aspirin (B1665792) and acetaminophen. nih.gov The anti-inflammatory and analgesic effects of some flavonoids, including a novel biflavonoid derived from Camellia oleifera, are linked to their ability to inhibit mediators like bradykinin (B550075) and prostaglandins (B1171923) and may also be related to their free radical scavenging properties. mdpi.comdovepress.com

Neuroprotective Properties and Inhibition of Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in Alzheimer's disease (AD). nih.gov Consequently, compounds that can inhibit this aggregation process or protect neurons from Aβ-induced toxicity are of great therapeutic interest. mdpi.combenthamscience.com Aminonaphthoquinone derivatives have shown promise in this area, exhibiting neuroprotective potential in in vitro models of AD. nih.gov

In a study using Aβ-induced neuroblastoma cells, aminonaphthoquinone derivatives were found to mitigate cellular damage by preserving cell viability and morphology. nih.gov Several of these compounds demonstrated potent antioxidant activities, reducing intracellular ROS production, preserving mitochondrial membrane potential, and protecting against membrane damage. nih.gov The mechanism of action for many natural compounds that inhibit amyloid aggregation is linked to their direct binding to amyloid species, which can alter the conformational assembly into non-toxic aggregates. nih.gov Phenolic compounds, particularly those containing catechol moieties, are effective inhibitors of amyloid aggregation. mdpi.commdpi.com Molecular docking studies have suggested that aminonaphthoquinone derivatives can bind to proteins like sirtuin 1 (SIRT1), indicating a potential mechanism for their neuroprotective effects. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems of 1-Fluoro-8-hydroxynaphthalene Derivatives

The exploration of Structure-Activity Relationships (SAR) is a important step in medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies aim to identify the key molecular features that govern their interactions with biological targets. This understanding can guide the design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, general principles of substituent effects on naphthalene systems can be applied to predict how modifications to this scaffold might impact its biological properties.

Influence of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be modulated by altering the electronic, steric, and lipophilic properties of the molecule through the introduction of various substituents. The inherent features of the this compound core, namely the fluorine and hydroxyl groups, already confer specific properties that influence its biological behavior.

Fluorine Substitution: The presence of a fluorine atom at the C1 position is expected to have a significant impact on the molecule's activity. Fluorine is the most electronegative element, and its introduction into an aromatic ring can alter the molecule's electronic distribution, acidity, and metabolic stability. tandfonline.comresearchgate.net The strong electron-withdrawing nature of fluorine can influence the pKa of the hydroxyl group and affect the molecule's ability to participate in hydrogen bonding and other intermolecular interactions. sci-hub.st Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. chimia.ch The small van der Waals radius of fluorine (1.47 Å) means it is only slightly larger than hydrogen (1.20 Å), often allowing it to act as a bioisostere for a hydrogen atom without introducing significant steric hindrance. tandfonline.com However, the effect of fluorine substitution can be context-dependent and may sometimes lead to a decrease in binding affinity. nih.gov

Hydroxyl Group: The hydroxyl group at the C8 position is a key functional group that can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov Its presence also influences the polarity and solubility of the compound. The acidity of this hydroxyl group can be modulated by other substituents on the naphthalene ring, which in turn can affect its ionization state at physiological pH and its interaction with target proteins.

General Substituent Effects on the Naphthalene Scaffold: The introduction of other substituents onto the naphthalene ring can further refine the biological activity. The nature and position of these substituents are critical. For instance, in a series of dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds, lipophilicity was found to have a significant influence on antibacterial performance. nih.govmdpi.com Similarly, for other naphthalene derivatives, the presence of specific substituents like o-bromo, methoxy, and hydroxy groups was found to be important for antimicrobial activity. nih.gov

The following table summarizes the potential influence of different types of substituents on the biological activity of a hypothetical series of this compound derivatives, based on general principles of medicinal chemistry.

| Substituent Type | Position on Naphthalene Ring | Potential Effect on Biological Activity | Rationale |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Various | Can modulate electronic properties and pKa of the hydroxyl group. May enhance or decrease binding affinity depending on the target. | Alters the electron density of the aromatic system, affecting interactions with the biological target. |

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Various | Can increase electron density and potentially enhance hydrogen bonding capabilities. May impact metabolic stability. | Modifies the electronic character and potential for intermolecular interactions. |

| Halogens (e.g., -Cl, -Br) | Various | Can increase lipophilicity and may participate in halogen bonding. Can influence metabolic stability. | Halogens can alter the overall physicochemical profile of the molecule. |

| Alkyl Groups (e.g., -CH₃, -C₂H₅) | Various | Can increase lipophilicity and introduce steric bulk, potentially improving binding to hydrophobic pockets or causing steric hindrance. | Lipophilicity is often correlated with cell permeability and binding to hydrophobic targets. |

Comparative Molecular Surface Analysis (CoMSA) for Bioactivity Prediction

Comparative Molecular Surface Analysis (CoMSA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used in drug design to predict the biological activity of molecules. nih.gov Unlike grid-based methods like CoMFA, CoMSA focuses on the molecular surface and the electrostatic potential on that surface to derive relationships between molecular properties and biological activity. researchgate.net This method can be particularly useful for predicting the bioactivity of this compound derivatives by correlating variations in their molecular surface properties with observed changes in activity.

The general workflow of a CoMSA study involves the following steps:

Molecular Modeling and Alignment: A set of molecules with known biological activities (a training set) is modeled, and their low-energy conformations are determined. These molecules are then superimposed based on a common structural feature.

Surface Generation and Property Calculation: The molecular surfaces of the aligned molecules are generated, and the mean electrostatic potential (MEP) is calculated and mapped onto these surfaces.

Data Analysis: A Kohonen self-organizing neural network and partial least squares (PLS) analysis are often used to compare the molecular surfaces and identify regions where variations in the electrostatic potential correlate with changes in biological activity. nih.gov

Model Generation and Validation: A predictive 3D-QSAR model is generated. The predictive power of the model is then validated using a test set of molecules that were not used in the model's creation.

For a series of this compound derivatives, a CoMSA study could provide valuable insights into the structural requirements for biological activity. The analysis would likely highlight specific regions on the molecular surface where positive or negative electrostatic potentials are favorable or unfavorable for activity. For example, the analysis might indicate that a region of negative potential near the hydroxyl group is crucial for binding to a specific receptor, while a more neutral or positive potential is preferred in the vicinity of the fluorine atom. These findings can then be used to design new derivatives with optimized surface properties and, consequently, enhanced biological activity. While no specific CoMSA studies on this compound derivatives are currently published, the methodology has been successfully applied to other classes of compounds to guide drug discovery efforts. nih.gov

The following table illustrates the type of data that would be generated and analyzed in a hypothetical CoMSA study of this compound derivatives.

| Compound ID | Substituent (R) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Key CoMSA Field Contributions |

| 1 | -H | 10.5 | 10.2 | Baseline electrostatic and steric fields. |

| 2 | 4-Cl | 5.2 | 5.5 | Favorable negative potential region near Cl. |

| 3 | 4-OCH₃ | 8.1 | 8.3 | Favorable positive potential region near OCH₃. |

| 4 | 4-NO₂ | 15.8 | 15.5 | Unfavorable strong negative potential region near NO₂. |

| 5 | 2-CH₃ | 9.7 | 9.9 | Minor steric and electrostatic contributions. |

Applications of 1 Fluoro 8 Hydroxynaphthalene in Advanced Materials and Sensors

Development of Fluorescent Probes and Dyes

Naphthalene-based compounds are widely recognized for their strong fluorescence, electroactivity, and photostability, making them ideal for creating sensitive fluorescent probes. nih.gov The introduction of functional groups allows for the fine-tuning of their photophysical properties, enabling the design of sensors for various analytes and environmental conditions. mdpi.com

Fluorescent dyes that exhibit changes in their emission spectra in response to the polarity of their environment are known as environmentally sensitive or solvatochromic dyes. These probes are invaluable tools in biological research for studying complex systems. The fluorescence quantum yield of such dyes is highly responsive to changes in the local solvent environment. nih.gov

Naphthalene (B1677914) derivatives, particularly those with electron-donating (like -OH) and electron-withdrawing groups, often exhibit intramolecular charge transfer (ICT) upon photoexcitation. This process leads to a large dipole moment in the excited state, making the fluorescence emission highly sensitive to the polarity of the surrounding solvent molecules. researchgate.netevidentscientific.com In polar solvents, the excited state is stabilized, resulting in a red-shift (a shift to longer wavelengths) of the emission spectrum. evidentscientific.com Conversely, in non-polar or hydrophobic environments, a blue-shift (a shift to shorter wavelengths) and often an increase in fluorescence intensity are observed. nih.gov This solvatochromic behavior allows probes based on the 1-Fluoro-8-hydroxynaphthalene scaffold to report on the micro-environment within biological systems, such as the interior of cell membranes or protein pockets.

Table 1: Solvatochromic Properties of Environmentally Sensitive Dyes

| Property | Non-Polar Environment (e.g., Hexane) | Polar Environment (e.g., Water) | Principle |

| Fluorescence Emission | Shorter Wavelength (Blue-Shifted) | Longer Wavelength (Red-Shifted) | Stabilization of the polar excited state by polar solvent molecules reduces the energy gap for fluorescence emission. evidentscientific.com |

| Fluorescence Intensity | High | Low (Often Quenched) | Non-radiative decay pathways are more prevalent in polar, protic solvents, leading to lower quantum yield. researchgate.net |

| Quantum Yield | High | Low | The efficiency of converting absorbed light into emitted light is greater in hydrophobic environments. nih.gov |

The sensitivity of naphthalene-based probes to environmental hydrophobicity makes them excellent tools for studying protein structure and interactions. acs.org Probes like 8-anilino-1-naphthalenesulfonic acid (ANS), which is structurally related to this compound, are widely used for this purpose. acs.orgnih.gov These probes typically exhibit weak fluorescence in aqueous solutions but become highly fluorescent upon binding to solvent-exposed hydrophobic sites on proteins. nih.govresearchgate.net

This "turn-on" fluorescence provides a method to:

Monitor Protein Folding and Unfolding: As a protein unfolds, it exposes hydrophobic residues from its core, creating binding sites for the fluorescent probe and leading to a significant increase in fluorescence intensity. nih.gov

Detect Protein Aggregation: The formation of protein aggregates, such as amyloid fibrils relevant in neurodegenerative diseases, often involves the exposure of hydrophobic surfaces that can be detected by these dyes. nih.gov

Characterize Ligand Binding: If a ligand binds to a hydrophobic pocket on a protein, it can displace a pre-bound fluorescent probe, causing a decrease in fluorescence and allowing for the study of binding kinetics and affinities. nih.gov

The fluorescence lifetime and emission wavelength can provide further details about the nature of the binding site, distinguishing between solvent-exposed and more shielded hydrophobic clusters. nih.gov

The development of smart drug delivery systems that can report on the release of their therapeutic cargo is a significant area of research. Naphthalene-based fluorescent probes can be integrated into such systems. For instance, a drug molecule can be attached to a fluorophore derived from this compound through a cleavable linker. In this conjugated state, the fluorescence may be quenched. Upon cleavage of the linker and release of the drug, the fluorophore is liberated, resulting in a "turn-on" fluorescent signal that confirms the drug has been delivered. This strategy can be adapted for various release mechanisms, including enzymatic cleavage or changes in the local microenvironment. researchgate.net

The hydroxyl group on the this compound scaffold allows for the design of pH-sensitive fluorescent probes. nih.govnih.gov The protonation state of the hydroxyl group can significantly influence the electronic properties of the naphthalene ring and the efficiency of the ICT process. nih.gov

At different pH values, the probe can exist in either a protonated (neutral) or deprotonated (anionic) form. These two forms often have distinct absorption and emission spectra. This property can be harnessed to create a fluorescence "switch":

In one pH range, the probe is in a state with low or no fluorescence ("off" state).

A change in pH triggers protonation or deprotonation, switching the probe to a highly fluorescent state ("on" state).

This switching can be used to monitor pH fluctuations within cellular compartments, such as lysosomes or endosomes, or to trigger drug release in acidic tumor microenvironments. nih.govnih.govnih.gov The fluorescence response of such probes can be fine-tuned by selecting appropriate functional groups on the naphthalene core. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Naphthalene and its derivatives are crucial building blocks for materials used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). oled-intermediates.commdpi.com Their rigid, planar structure and large π-conjugated system provide excellent charge transport properties and high fluorescence quantum yields. nih.govgatech.edu Naphthalene derivatives can be employed in various layers of an OLED device, including as charge transport materials (both hole and electron transport) and as emissive materials in the light-emitting layer. oled-intermediates.com

The development of materials for efficient blue OLEDs has been a particular challenge, and naphthalene-based polymers are considered highly suitable candidates for this application. mdpi.comnih.gov By incorporating units like this compound into polymer backbones or as side chains, it is possible to tune the electronic and optical properties of the resulting materials. The fluorine atom can enhance electron transport properties and improve the thermal and chemical stability of the device, while the hydroxyl group offers a site for further functionalization to optimize performance. gatech.edu These modifications help in achieving high color purity, better efficiency, and longer operational lifetimes for OLED displays and lighting. oled-intermediates.comnih.gov

Table 2: Applications of Naphthalene Derivatives in OLEDs